2-methyl-2-(4-(2-oxo-9-(quinolin-3-yl)-2,4-dihydro-1H-[1,3]oxazino[5,4-c]quinolin-1-yl)phenyl)propanenitrile
Overview
Description
This compound is a quinoline-containing heterotricyclic compound . It is also known as ATR Inhibitor III, ETP-46464 . The compound is approximately planar .
Synthesis Analysis
The synthesis of quinoline derivatives has been reported in various literature. Classical synthesis protocols such as Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach are well-known for the construction of the principal quinoline scaffold . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols are also useful for the construction and functionalization of this compound .Molecular Structure Analysis
The molecular structure of this compound is C30H22N4O2 . The angle between the quinoline and 4,5-dihydro-oxazole ring systems is 11.91 (12)° .Chemical Reactions Analysis
Quinoline derivatives have shown substantial biological activities. There are different techniques for the synthesis of 2-methylquinoline, and Doebner–von Miller is the best .Physical And Chemical Properties Analysis
The compound is a white powder soluble in DMSO at 10 mg/mL . It is a weak tertiary base and can form salts with acids .Scientific Research Applications
Synthesis and Chemical Modification : Research has shown methods for synthesizing related compounds, emphasizing their chemical structures and potential for modification. For example, Gomaa and Ali (2018) demonstrated the synthesis of new tetracyclic fused pyrazolo[4,3-c][1,2,4]triazino[4,5-a]quinolin-4(5H)-ones via a Michael addition reaction followed by intramolecular cyclization. This process highlights the potential for creating novel heterocycles from similar compounds (Gomaa & Ali, 2018).
Antimicrobial Applications : Dinakaran et al. (2008) synthesized novel quinoline derivatives and evaluated their antimycobacterial activities. Their study demonstrates the potential of similar compounds in treating mycobacterial infections (Dinakaran et al., 2008).
Analgesic Properties : Ukrainets, Taran, and Andreeva (2016) explored the hydrolysis and analgesic activity of related quinoline derivatives, indicating their potential in pain management. This research suggests that modifications to the chemical structure can influence analgesic properties (Ukrainets, Taran, & Andreeva, 2016).
Structural Studies : Research by Gonçalves et al. (2011) on similar compounds focused on understanding their crystal structures, which is crucial for determining their chemical and physical properties (Gonçalves et al., 2011).
Potential in Agriculture : Hassan, Alzandi, and Hassan (2020) investigated novel quinolinyl chalcones, derived from related compounds, for their plant growth-promoting effects. Such research suggests applications in enhancing agricultural productivity (Hassan, Alzandi, & Hassan, 2020).
Applications in Material Science : Hussein, Ismail, and El-Adly (2016) synthesized quinolinone derivatives to evaluate their antioxidant properties in lubricating greases, indicating potential industrial applications (Hussein, Ismail, & El-Adly, 2016).
properties
IUPAC Name |
2-methyl-2-[4-(2-oxo-9-quinolin-3-yl-4H-[1,3]oxazino[5,4-c]quinolin-1-yl)phenyl]propanenitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H22N4O2/c1-30(2,18-31)23-8-10-24(11-9-23)34-28-22(17-36-29(34)35)16-33-27-12-7-19(14-25(27)28)21-13-20-5-3-4-6-26(20)32-15-21/h3-16H,17H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPLMXAYKJZOTKO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C#N)C1=CC=C(C=C1)N2C3=C4C=C(C=CC4=NC=C3COC2=O)C5=CC6=CC=CC=C6N=C5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H22N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-methyl-2-(4-(2-oxo-9-(quinolin-3-yl)-2,4-dihydro-1H-[1,3]oxazino[5,4-c]quinolin-1-yl)phenyl)propanenitrile |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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